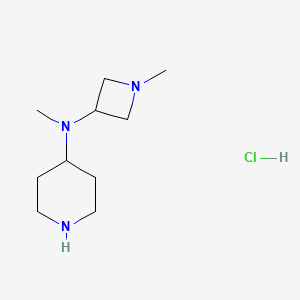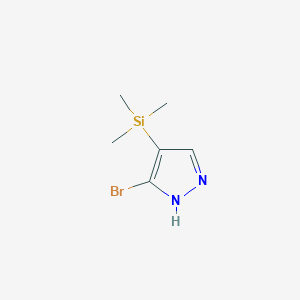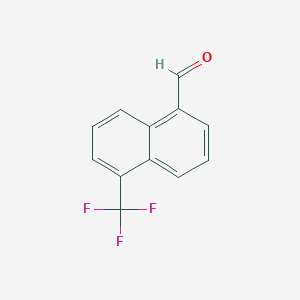![molecular formula C14H10O3 B11883866 4-Methoxy-6h-benzo[c]chromen-6-one CAS No. 39597-28-9](/img/structure/B11883866.png)
4-Methoxy-6h-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6h-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromen-6-ones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a methoxy group attached to the chromen-6-one core, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6h-benzo[c]chromen-6-one can be achieved through various methods. One common approach involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition and oxidative aromatization to obtain the final product . Another method involves the use of biphenyl-2-carboxylic acid, potassium peroxydisulfate, and silver nitrate in a mixture of water and acetonitrile under air atmosphere .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free and one-pot synthetic methods is preferred to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-6h-benzo[c]chromen-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the methoxy group and the chromen-6-one core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium peroxydisulfate and silver nitrate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield hydroxylated derivatives, while substitution reactions can produce various substituted chromen-6-one derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-6h-benzo[c]chromen-6-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6h-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, as a potential phosphodiesterase II inhibitor, the compound may exert its effects by inhibiting the enzyme’s activity, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent modulation of cellular signaling pathways . This can result in various biological effects, including anti-inflammatory and neuroprotective activities.
Comparación Con Compuestos Similares
6H-benzo[c]chromen-6-one: The parent compound without the methoxy group.
Hydroxylated 6H-benzo[c]chromen-6-ones: Compounds with hydroxyl groups instead of the methoxy group.
Alkoxylated 6H-benzo[c]chromen-6-ones: Compounds with different alkoxy groups attached to the chromen-6-one core.
Uniqueness: 4-Methoxy-6h-benzo[c]chromen-6-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and provide distinct advantages in various applications compared to its analogs.
Propiedades
Número CAS |
39597-28-9 |
|---|---|
Fórmula molecular |
C14H10O3 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
4-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O3/c1-16-12-8-4-7-10-9-5-2-3-6-11(9)14(15)17-13(10)12/h2-8H,1H3 |
Clave InChI |
PSTHDFUNPRGLLR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1OC(=O)C3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-5-isobutylthieno[2,3-d]pyrimidine](/img/structure/B11883793.png)
![6-Isopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11883795.png)
![1-(2,4-Dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-7-yl)guanidine](/img/structure/B11883810.png)
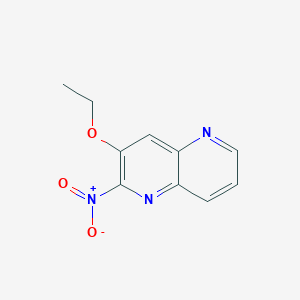

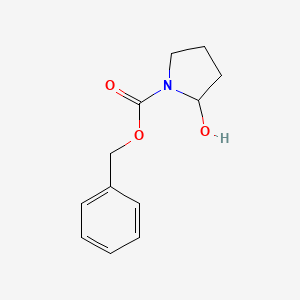
![Ethyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B11883844.png)
